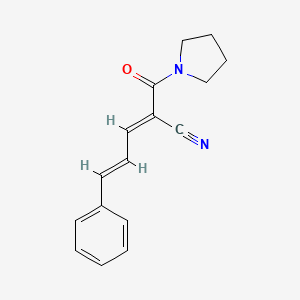

![molecular formula C15H19N5 B2753175 N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine CAS No. 2341606-94-6](/img/structure/B2753175.png)

N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

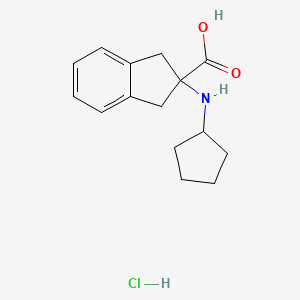

“N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine” is a chemical compound with the CAS Number: 2341606-94-6 . It has a molecular weight of 269.35 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H19N5/c1-19-9-11-20(12-10-19)14-5-3-13(4-6-14)18-15-16-7-2-8-17-15/h2-8H,9-12H2,1H3,(H,16,17,18) . This indicates the presence of a 4-methylpiperazin-1-yl group attached to a phenyl ring, which is further attached to a pyrimidin-2-amine group .Scientific Research Applications

Alzheimer's Disease Research

N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine has been explored for its potential in treating Alzheimer's disease. A study found that compounds including a derivative of this compound showed inhibition of both cholinesterase and amyloid-β (Aβ)-aggregation, which are significant factors in the development of Alzheimer's disease (Mohamed et al., 2011).

Histamine H4 Receptor Ligands

Another research application of this compound is in the development of histamine H4 receptor ligands. A study synthesized a series of 2-aminopyrimidines, including this compound, as ligands for the histamine H4 receptor. These ligands demonstrated anti-inflammatory and antinociceptive activities, suggesting potential therapeutic applications in pain management (Altenbach et al., 2008).

Bcr-Abl Inhibitors

Derivatives of this compound were synthesized and evaluated as inhibitors of Bcr-Abl, a protein known for its role in the development of certain types of cancer. This study demonstrated the compound's potential in cancer therapy, particularly in cases where Bcr-Abl is a significant factor (Arioli et al., 2011).

Antibacterial Activity

Compounds including this compound have shown promising antibacterial properties. A study found that derivatives of this compound exhibited significant antibacterial activity, highlighting its potential use in developing new antimicrobial agents (C.Merugu et al., 2010).

Antioxidant Activity

In the realm of antioxidant research, derivatives of this compound have been synthesized and shown to possess significant radical scavenging activity. This suggests their potential application in the treatment of diseases caused by oxidative stress (Kotaiah et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Future Directions

Mechanism of Action

Target of Action

The primary target of N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine is tyrosine kinases , specifically the Abelson tyrosine kinase domain . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby regulating cell proliferation and survival.

Mode of Action

This compound, similar to Imatinib, binds to the inactive Abelson tyrosine kinase domain through numerous hydrogen bonds , hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, preventing further signal transduction and leading to a decrease in cell proliferation.

Result of Action

The result of the action of this compound is a decrease in cell proliferation, particularly in cells that have overactive tyrosine kinase signaling pathways. This makes it a potential therapeutic agent for conditions like leukemia .

Biochemical Analysis

Cellular Effects

It is known that similar compounds can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-19-9-11-20(12-10-19)14-5-3-13(4-6-14)18-15-16-7-2-8-17-15/h2-8H,9-12H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQRWJLLRSDKBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2753098.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2,2-difluoroacetic acid](/img/structure/B2753101.png)

![2-Amino-6-(5-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2753105.png)

![methyl 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B2753106.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide](/img/structure/B2753107.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methylthiophene-2-carboxamide](/img/structure/B2753108.png)

![1-(pyridin-4-ylmethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2753111.png)

![1-(4-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2753115.png)